molecular formula C21H26N2O9 B14765443 Thalidomide-O-PEG4-OH

Thalidomide-O-PEG4-OH

Cat. No.: B14765443
M. Wt: 450.4 g/mol
InChI Key: OLDHMNIGUOURCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-PEG4-OH is a compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and biocompatibility of the compound, making it a valuable tool in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG4-OH involves the conjugation of thalidomide with a PEG4 linker. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.

    PEGylation: The activated thalidomide is then reacted with a PEG4 linker, which contains a hydroxyl group at one end.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thalidomide-O-PEG4-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG4-OH involves its role as a linker in PROTACs. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG4 linker enhances the solubility and stability of the PROTAC, improving its efficacy in degrading target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-PEG4-OH is unique due to its hydroxyl group, which provides versatility in chemical modifications and conjugation reactions. This makes it a valuable tool in the development of targeted therapies and advanced drug delivery systems .

Properties

Molecular Formula

C21H26N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26)

InChI Key

OLDHMNIGUOURCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.